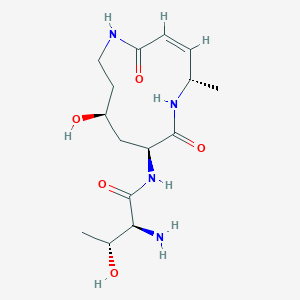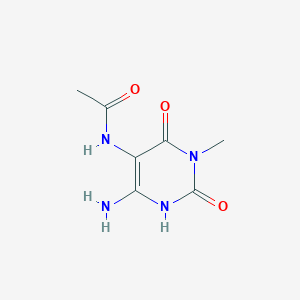
5,6-Dimethylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is a nitrogen-containing compound that has two fused rings and two methyl groups attached to it. This compound has attracted significant attention from researchers due to its unique chemical and biological properties.
作用機序
The mechanism of action of 5,6-Dimethylquinoxaline is not fully understood. However, it has been shown to interact with various biological targets such as DNA, enzymes, and receptors. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to inhibit the growth of various cancer cells and can induce apoptosis. It has also been shown to have antimicrobial properties and can inhibit the growth of various pathogens.
実験室実験の利点と制限
The advantages of using 5,6-Dimethylquinoxaline in lab experiments are its easy synthesis, low cost, and diverse biological activities. However, the limitations of using this compound in lab experiments are its low solubility in water, which can limit its use in biological assays. Its cytotoxicity can also be a limitation, as it can affect the viability of cells in vitro.
将来の方向性
There are several future directions for the research on 5,6-Dimethylquinoxaline. One area of research is the synthesis of novel derivatives of this compound with enhanced biological activities. Another area of research is the study of the mechanism of action of this compound and its interaction with biological targets. The development of new methods for the synthesis of this compound and its derivatives is also an area of future research. The application of this compound in drug discovery and development is another area of future research. Overall, the research on this compound has significant potential for the development of new drugs and therapeutics.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has attracted significant attention from researchers due to its unique chemical and biological properties. Its easy synthesis, low cost, and diverse biological activities make it an attractive compound for scientific research. The research on this compound has significant potential for the development of new drugs and therapeutics.
合成法
The synthesis of 5,6-Dimethylquinoxaline can be achieved through various methods. One of the commonly used methods is the condensation reaction between o-phenylenediamine and 2,3-butanedione in the presence of a catalyst. Another method involves the reaction between 2,3-dimethylquinoxaline and formaldehyde in the presence of a catalyst. The synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
科学的研究の応用
5,6-Dimethylquinoxaline has been extensively studied for its scientific research application. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various biologically active compounds. It has also been used as a probe to study the biological systems and their interactions.
特性
| 103040-72-8 | |
分子式 |
C10H10N2 |
分子量 |
158.2 g/mol |
IUPAC名 |
5,6-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-9-10(8(7)2)12-6-5-11-9/h3-6H,1-2H3 |
InChIキー |
VIOODURWFRIANC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C=C1)C |
正規SMILES |
CC1=C(C2=NC=CN=C2C=C1)C |
同義語 |
Quinoxaline, 5,6-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


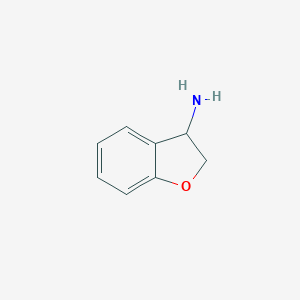
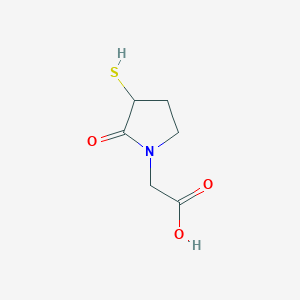

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
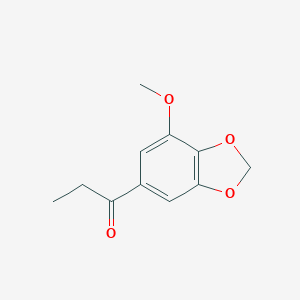
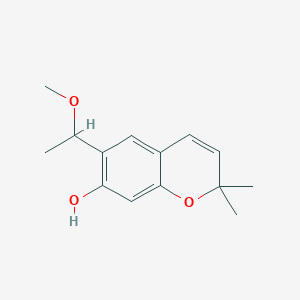
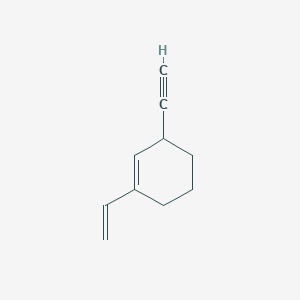
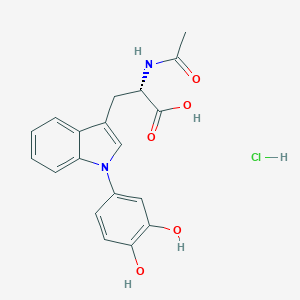
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)

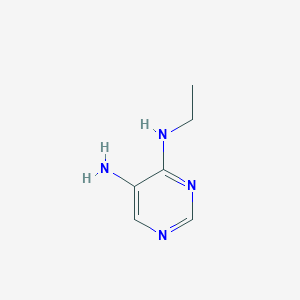
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)
